Ataralgin - 83383-37-3

Ataralgin

Catalog Number: EVT-1542418
CAS Number: 83383-37-3
Molecular Formula: C26H33N5O8
Molecular Weight: 543.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ataralgin is classified as a non-opioid analgesic. It is often found in various formulations, including tablets and syrups, and is available over the counter in many countries. The primary active ingredients typically include paracetamol (acetaminophen), which contributes to its pain-relieving properties, along with other components that may enhance its therapeutic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ataralgin involves several chemical processes aimed at combining its active ingredients effectively. The primary method includes the following steps:

  1. Formation of Paracetamol: Paracetamol is synthesized through the acetylation of p-aminophenol using acetic anhydride or acetyl chloride.
  2. Combination with Other Ingredients: Once synthesized, paracetamol is mixed with other components such as caffeine or codeine, depending on the specific formulation of Ataralgin.
  3. Formulation: The final product is then formulated into solid dosage forms like tablets or powders for suspension.

These processes are conducted under controlled conditions to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Reactions and Technical Details

Ataralgin undergoes various chemical reactions during its synthesis and metabolism:

  1. Acetylation Reaction: The reaction between p-aminophenol and acetic anhydride forms paracetamol.
  2. Hydrolysis: In biological systems, paracetamol can undergo hydrolysis to yield p-aminophenol and acetic acid.
  3. Conjugation Reactions: Paracetamol is primarily metabolized in the liver through conjugation with glucuronic acid or sulfate to form non-toxic metabolites.

These reactions are crucial for both the synthesis of Ataralgin and its metabolic pathways within the human body.

Mechanism of Action

Process and Data

Ataralgin exerts its analgesic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the synthesis of prostaglandins—compounds that mediate inflammation and pain.

  1. Inhibition of Prostaglandin Synthesis: By blocking these enzymes, Ataralgin reduces the levels of prostaglandins in tissues, leading to decreased inflammation and pain sensation.
  2. Central Nervous System Effects: Paracetamol also acts on the central nervous system to elevate pain threshold by influencing serotonergic pathways.

This dual mechanism contributes to its effectiveness as an analgesic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white crystalline powder or tablets.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 169-170 °C for paracetamol.

Chemical Properties

  • pH: Neutral when dissolved in water.
  • Stability: Stable under normal conditions but may degrade under extreme heat or humidity.

These properties are essential for understanding how Ataralgin behaves during storage and administration.

Applications

Scientific Uses

Ataralgin is widely used in clinical settings for:

  • Pain Management: Effective for treating various types of pain including headaches, dental pain, and musculoskeletal pain.
  • Fever Reduction: Commonly prescribed to reduce fever associated with infections or inflammatory conditions.
  • Combination Therapy: Frequently used in combination with other medications to enhance analgesic effects without increasing opioid use.

Research continues to explore additional applications of Ataralgin in managing chronic pain conditions while minimizing side effects associated with stronger analgesics.

Introduction and Contextual Background

Historical Development of Ataralgin in Analgesic Pharmacology

Ataralgin emerged during the late 20th century, coinciding with increased scientific interest in rational polypharmacy for pain management. Developed initially in Central Europe, it received its first marketing authorization in Slovakia on June 18, 1981, under the regulatory framework of the Czechoslovak pharmaceutical system [4]. This approval positioned Ataralgin among early combination analgesics designed to target multiple pain pathways simultaneously. Its formulation—paracetamol (325 mg), guaiphenesin (130 mg), and caffeine (70 mg)—reflects contemporaneous research on adjuvant synergism, where non-analgesic components were found to potentiate primary analgesic effects [2] [6]. Historically, such combinations aimed to reduce the required dose of individual analgesics (e.g., paracetamol) while broadening the therapeutic scope to include pain associated with muscle tension and inflammation.

Pharmacological Classification Within Combination Analgesics

Ataralgin belongs to the ATC class N02BE71 ("Paracetamol, combinations with psycholeptics") under the broader category of Other Analgesics and Antipyretics (N02B) [4] [10]. This classification denotes its composition:

  • Paracetamol: A non-opioid analgesic (N02BE01) with central antinociceptive effects.
  • Guaiphenesin: Classified as a psycholeptic due to its muscle relaxant properties.
  • Caffeine: A methylxanthine adjuvant enhancing analgesic absorption and efficacy.

Unlike opioid-containing combinations (e.g., codeine/paracetamol, classified under N02AJ), Ataralgin avoids narcotic scheduling, placing it among non-opioid first-line analgesics. Its classification underscores the therapeutic rationale of integrating non-opioid actives with distinct but complementary mechanisms [6] [8].

Global Regulatory Frameworks and Approval Milestones

Ataralgin’s regulatory journey illustrates regional divergences in combination analgesic acceptance:

  • Slovakia/Czechia: Maintains active authorization (MA 07/0133/81-CS) under Glenmark Pharmaceuticals, categorized as an over-the-counter (OTC) product [4].
  • European Union: Lacks centralized approval, though some member states permit national authorizations under well-established use provisions (Article 10a) [4].
  • United States: Not approved by the FDA; absent from Drugs.com’s analgesic combinations database [6].

Table 1: Global Regulatory Status of Ataralgin

RegionStatusRegulatory BasisMarketer
Slovakia/CzechiaApproved (1981)National MA (Unlimited)Glenmark Pharmaceuticals
EUVariableNational ProceduresNot specified
USANot approvedN/AN/A

Recent regulatory trends (e.g., MHRA’s 2025 guidelines on decentralized manufacturing) could influence future manufacturing adaptations but have not yet impacted Ataralgin’s status [7].

Pharmacological Mechanisms and Therapeutic Rationale

Properties

CAS Number

83383-37-3

Product Name

Ataralgin

IUPAC Name

N-(4-hydroxyphenyl)acetamide;3-(2-methoxyphenoxy)propane-1,2-diol;1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C26H33N5O8

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C10H14O4.C8H10N4O2.C8H9NO2/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h2-5,8,11-12H,6-7H2,1H3;4H,1-3H3;2-5,11H,1H3,(H,9,10)

InChI Key

HQHUFTBFUSCQQJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.COC1=CC=CC=C1OCC(CO)O

Synonyms

acetaminophen - caffeine - guaifenesin
acetaminophen, caffeine, guaifenesin drug combination
ataralgin

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.COC1=CC=CC=C1OCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.